molecular formula C18H15N5O B12616086 3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol CAS No. 918870-28-7

3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol

Cat. No.: B12616086
CAS No.: 918870-28-7
M. Wt: 317.3 g/mol
InChI Key: RMVSRYRNISQHES-UHFFFAOYSA-N
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Description

3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a methylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The final step involves the coupling of the benzimidazole-pyrimidine intermediate with 4-methylphenol under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol is unique due to its combination of benzimidazole, pyrimidine, and phenol moieties, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

918870-28-7

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

3-[[2-(benzimidazol-1-yl)pyrimidin-4-yl]amino]-4-methylphenol

InChI

InChI=1S/C18H15N5O/c1-12-6-7-13(24)10-15(12)21-17-8-9-19-18(22-17)23-11-20-14-4-2-3-5-16(14)23/h2-11,24H,1H3,(H,19,21,22)

InChI Key

RMVSRYRNISQHES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)N3C=NC4=CC=CC=C43

Origin of Product

United States

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